

Spectroscopic Characterization of 3-Amino-5bromopyridine-2-carboxylic acid: A Comparative Analysis

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Compound of Interest		
Compound Name:	3-Amino-5-bromopyridine-2- carboxylic acid	
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For researchers, scientists, and professionals in drug development, a thorough spectroscopic characterization is fundamental for the unequivocal identification and quality assessment of chemical compounds. This guide provides a comparative analysis of the spectroscopic data for **3-Amino-5-bromopyridine-2-carboxylic acid**, a key intermediate in the synthesis of various pharmaceutical agents. To offer a comprehensive perspective, its spectral properties are compared with two structurally related analogues: **3-Amino-2-pyridinecarboxylic acid** and **5-Bromo-2-pyridinecarboxylic acid**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Amino-5-bromopyridine-2-carboxylic acid** and its analogues.

Table 1: ¹H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Number of Protons)
3-Amino-5-bromopyridine-2- carboxylic acid	DMSO-d ₆	7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H)
3-Amino-2-pyridinecarboxylic acid	DMSO-d ₆	7.95 (dd, J=4.4, 1.6 Hz, 1H), 7.23 (dd, J=8.4, 1.6 Hz, 1H), 6.98 (dd, J=8.4, 4.4 Hz, 1H)
5-Bromo-2-pyridinecarboxylic acid	DMSO-d ₆	8.68 (d, J=2.2 Hz, 1H), 8.25 (dd, J=8.5, 2.2 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H)

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
3-Amino-5-bromopyridine-2- carboxylic acid	N/A	Experimental data not readily available.
3-Amino-2-pyridinecarboxylic acid	DMSO-d ₆	169.1, 151.8, 147.2, 137.5, 120.9, 118.6
5-Bromo-2-pyridinecarboxylic acid	DMSO-d ₆	165.4, 151.9, 149.8, 141.2, 129.8, 121.5

Table 3: Mass Spectrometry Data



Compound	Ionization Mode	Calculated Mass (m/z)	Measured Mass (m/z) [M+H]+
3-Amino-5- bromopyridine-2- carboxylic acid	ESI	215.95	217.0
3-Amino-2- pyridinecarboxylic acid	ESI	138.04	139.05
5-Bromo-2- pyridinecarboxylic acid	ESI	200.94	201.95

Table 4: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
3-Amino-5-bromopyridine-2- carboxylic acid	N/A	Experimental data not readily available. Expected peaks: ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch).
3-Amino-2-pyridinecarboxylic acid	KBr Pellet	3440, 3320 (N-H stretch), 3200-2500 (O-H stretch), 1680 (C=O stretch), 1610, 1580 (C=C/C=N stretch)
5-Bromo-2-pyridinecarboxylic acid	KBr Pellet	3100-2500 (O-H stretch), 1710 (C=O stretch), 1580, 1550 (C=C/C=N stretch)

Experimental Protocols



The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity.
- ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of around 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. A spectral width of about 240 ppm and a relaxation delay of 2 seconds are commonly used.
- Data Processing: The acquired free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectra are typically acquired on a mass spectrometer coupled with a liquid chromatography system (LC-MS).

• Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a final concentration of approximately 1-



10 μ g/mL. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

- Instrumentation: The sample solution is introduced into the ESI source via direct infusion or through an LC column.
- ESI Conditions: The ESI source parameters are optimized for the analyte. Typical conditions
 include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas
 flow rate of 5-10 L/min at a temperature of 250-350 °C.
- Mass Analysis: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, for instance, from m/z 50 to 500.

Infrared (IR) Spectroscopy

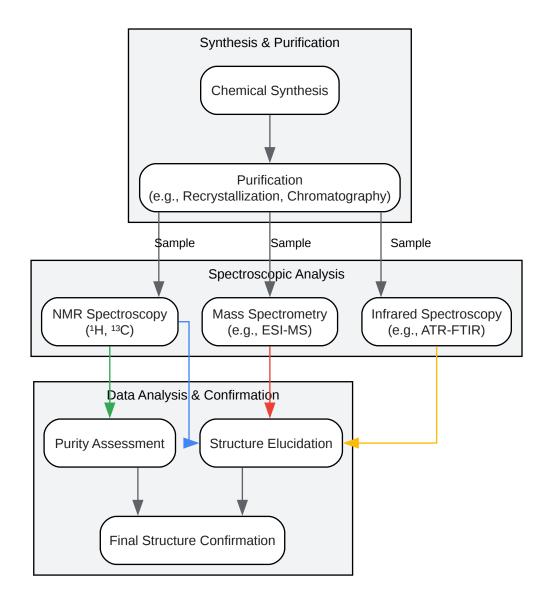
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact. The IR spectrum is then recorded, typically by coadding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.





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Caption: Workflow for Spectroscopic Characterization.

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